Mutagenic Potency: [Pt(NH3)Cl3]− Demonstrates 11.3-Fold Lower Mutation Induction Slope Than Cisplatin in CHO Cells
In a comparative study of six platinum(II) chloroammines in Chinese hamster ovary (CHO) cells, the mutation-induction slope for potassium amminetrichloroplatinate (K[Pt(NH3)Cl3]) was quantified at 2.78 mutants/10⁶ cells/μM, representing an 11.3-fold reduction relative to cisplatin (cis-[Pt(NH3)2Cl2]) at 31.5 mutants/10⁶ cells/μM, and a 214-fold increase relative to the trans-isomer at 0.013 mutants/10⁶ cells/μM [1]. The relative cytotoxicity of these compounds followed the same rank order and was of similar magnitude [1].
| Evidence Dimension | Mutation induction slope (mutants/10⁶ cells/μM) in CHO cells |
|---|---|
| Target Compound Data | 2.78 mutants/10⁶ cells/μM (as K[Pt(NH3)Cl3]) |
| Comparator Or Baseline | cis-[Pt(NH3)2Cl2] (cisplatin): 31.5; [Pt(NH3)3Cl]Cl: 0.11; K2[PtCl4]: 0.12; trans-[Pt(NH3)2Cl2]: 0.013; [Pt(NH3)4]Cl2: 0.0 |
| Quantified Difference | 11.3-fold lower than cisplatin; 214-fold higher than transplatin |
| Conditions | Chinese hamster ovary (CHO) cells, in vitro mutation-induction assay |
Why This Matters
This quantitative mutagenicity data enables researchers to select [Pt(NH3)Cl3]− as an intermediate-activity control compound in genetic toxicology studies bridging highly mutagenic cisplatin and minimally active transplatin or tetraammine species.
- [1] Plooy ACM, van Dijk M, Lohman PHM. Mutagenicity, cyto-toxicity, and DNA-binding of platinum(II)-chloroammines in Chinese hamster ovary cells. Scilit, citing original research. View Source
